7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide
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Overview
Description
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its sulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide typically involves the reaction of 7-methyl-2-oxo-2H-1-benzopyran with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at ambient temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated sulfonamides.
Scientific Research Applications
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-6-methyl-2H-1-benzopyran-2-one: Known for its antioxidant properties.
4-Methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid: Used in biochemical assays.
2-Oxo-2H-1-benzopyran-3-carboxylic acid methyl ester: Employed in synthetic organic chemistry.
Uniqueness
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
553682-93-2 |
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Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
7-methyl-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C10H9NO4S/c1-6-4-8-7(2-3-10(12)15-8)5-9(6)16(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
FEUZHUPUDKPYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N |
Origin of Product |
United States |
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